molecular formula C16H14ClFO4 B1344325 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 938375-84-9

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid

Cat. No. B1344325
M. Wt: 324.73 g/mol
InChI Key: RIEPPTQAIIDKKU-UHFFFAOYSA-N
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Description

The compound 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of similar compounds. The first paper discusses the synthesis of novel heterocyclic compounds derived from a specific acetohydrazide and their biological activity . The second paper focuses on the molecular structure, spectroscopic characterization, and analyses of two different dyes using DFT calculations . These studies can help infer the potential methods and analyses applicable to 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves starting with a specific acetohydrazide and proceeding through a series of reactions including cyclization and aminomethylation to produce various derivatives . This suggests that the synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid might also involve multiple steps, starting from a suitable precursor, and employing similar reactions to introduce the desired functional groups.

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of two dyes using DFT calculations . This approach could be applied to 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid to predict its molecular geometry, electronic structure, and various spectroscopic properties. Such computational studies are essential for understanding the behavior of the compound at the molecular level.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid, they do provide insights into the reactivity of structurally related compounds. For instance, the first paper describes the screening of synthesized compounds for their biological activity, indicating that similar compounds can participate in biochemical interactions . The second paper's NBO analysis could predict the possible electronic interactions and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid can be inferred from the spectroscopic data and computational analyses presented in the second paper . The DFT calculations, along with FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectral measurements, provide a comprehensive understanding of the compound's properties, which could be correlated to the experimental findings for similar compounds.

Scientific Research Applications

Compound Synthesis

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid is involved in various synthesis processes due to its reactive aromatic structure. One study detailed the synthesis of 3-Chloro-4-fluorobenzoylthiourea, derived from a reaction involving a compound structurally similar to 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid, showcasing its role in producing compounds with herbicidal activity (Liu, 2006). Similarly, the synthesis of new fluorine-containing thiadiazolotriazinones using related compounds demonstrates the potential of such structures in creating antibacterial agents (Holla, Bhat, & Shetty, 2003).

Safety And Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The potential applications or future directions for this compound would depend on its properties and any biological activity it might have. For example, if it were found to have medicinal properties, it could be further studied for potential use as a drug. Alternatively, if it had unique physical or chemical properties, it could be investigated for use in various industrial or technological applications.


Please note that this is a general analysis based on the structure of the compound and similar compounds, and the actual properties and characteristics of this specific compound could vary. For detailed and accurate information, experimental data and studies would be needed.


properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO4/c1-2-21-15-8-10(16(19)20)6-7-14(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEPPTQAIIDKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid

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